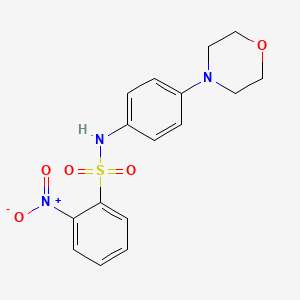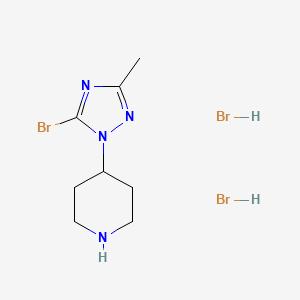
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H19F3N4O2S and its molecular weight is 424.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Supramolecular Structures
The study of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives reveals insight into molecular and supramolecular structures. The research demonstrates how the addition of different groups affects the torsion angles and hydrogen bonding, which is essential for understanding the compound's chemical behavior (Jacobs, Chan, & O'Connor, 2013).
Proton Brake Mechanism
The addition of methane sulfonic acid to specific derivatives leads to selective protonation, resulting in a significant deceleration of rotation rates. This study on proton brake mechanisms provides valuable insights for chemical synthesis and molecular design (Furukawa et al., 2020).
Transfer Hydrogenation Catalysis
Compounds related to N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide are synthesized for use in transfer hydrogenation catalysis. These compounds are vital for developing efficient catalytic processes in organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Synthesis of Chronic Renal Disease Agent
The synthesis of a chronic renal disease agent involving derivatives of the compound highlights the potential pharmaceutical applications of these compounds (Ikemoto et al., 2000).
Antibacterial and Antimicrobial Activity
Research on novel heterocyclic compounds containing a sulfonamido moiety demonstrates potential antibacterial applications. Such studies contribute significantly to the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Cytotoxic Activity of Organometallic Compounds
Investigations into the cytotoxic activity of organometallic compounds with pyridyl functionalized bis(pyrazol-1-yl)methanes provide valuable data for cancer research and treatment strategies (Li, Song, Dai, & Tang, 2010).
Pharmacological Characterization in Respiratory Diseases
The compound AZD9668, related to N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide, is studied for its potential in treating NE-driven respiratory diseases (Stevens et al., 2011).
Organopalladium Complex Synthesis
The synthesis of stable organopalladium(IV) complexes with related compounds highlights advancements in organometallic chemistry, which is crucial for developing new catalytic systems (Brown, Byers, & Canty, 1990).
properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c1-14-12-18(16-6-8-23-9-7-16)25-26(14)11-10-24-29(27,28)13-15-2-4-17(5-3-15)19(20,21)22/h2-9,12,24H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQZEERLQJQXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2690296.png)



![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)
![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)

![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2690315.png)


